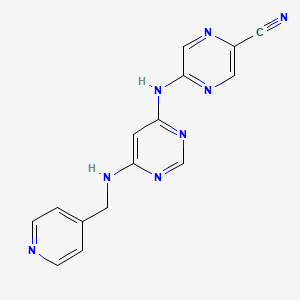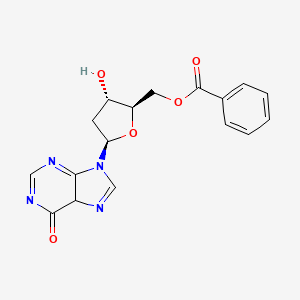
Inosine, 2'-deoxy-, 5'-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosine, 2’-deoxy-, 5’-benzoate is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes. Inosine itself is formed when hypoxanthine is attached to a ribose ring via a β-N9-glycosidic bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Inosine, 2’-deoxy-, 5’-benzoate typically involves the use of nucleoside phosphorylases and 2’-deoxyribosyltransferases (NDTs). These enzymes facilitate the transfer of the 2’-deoxy-2’-fluoro-α-D-ribofuranose moiety from 2’-deoxy-2’-fluorouridine to other nucleobases . This enzymatic method is preferred over traditional chemical methods due to its efficiency and fewer steps involved.
Industrial Production Methods: Industrial production of inosine derivatives often involves large-scale enzymatic reactions. For instance, the preparation of inosine injections includes mixing inosine with sodium chloride, glycine, and sodium benzoate, followed by filtration and pH adjustment . This method ensures the stability and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Inosine, 2’-deoxy-, 5’-benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of inosine derivatives can yield xanthosine monophosphate, a key precursor in purine metabolism .
Applications De Recherche Scientifique
Inosine, 2’-deoxy-, 5’-benzoate has a wide range of applications in scientific research. It is used in the study of DNA repair mechanisms, as it can be incorporated into DNA and subsequently repaired by cellular enzymes . This property makes it valuable for understanding the processes involved in maintaining genetic integrity.
In medicine, inosine derivatives are explored for their potential neuroprotective and cardioprotective effects . They are also used in the development of antiviral and anticancer therapies due to their ability to modulate immune responses .
Mécanisme D'action
The mechanism of action of Inosine, 2’-deoxy-, 5’-benzoate involves its incorporation into nucleic acids, where it can pair with multiple bases, thereby affecting the structure and function of DNA and RNA . This compound can also act as an agonist for certain receptors, promoting axonal growth and neuronal survival .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include inosine, deoxyinosine, and xanthosine. These compounds share structural similarities but differ in their specific functional groups and biological activities .
Uniqueness: Inosine, 2’-deoxy-, 5’-benzoate is unique due to its specific benzoate modification, which enhances its stability and potential for therapeutic applications. This modification distinguishes it from other inosine derivatives and makes it a valuable compound for research and medicine .
Propriétés
Formule moléculaire |
C17H16N4O5 |
|---|---|
Poids moléculaire |
356.33 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-hydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C17H16N4O5/c22-11-6-13(21-9-20-14-15(21)18-8-19-16(14)23)26-12(11)7-25-17(24)10-4-2-1-3-5-10/h1-5,8-9,11-14,22H,6-7H2/t11-,12+,13+,14?/m0/s1 |
Clé InChI |
LLKCPHDCKASGBS-OANWKOAXSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC=NC3=O)COC(=O)C4=CC=CC=C4)O |
SMILES canonique |
C1C(C(OC1N2C=NC3C2=NC=NC3=O)COC(=O)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


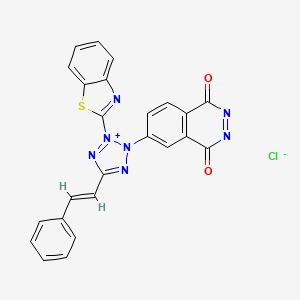
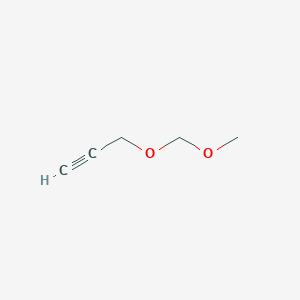
![Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B12338120.png)
![2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B12338122.png)
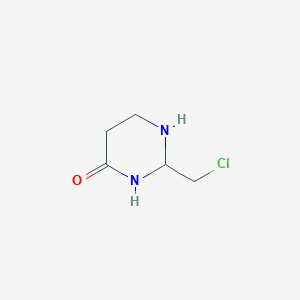
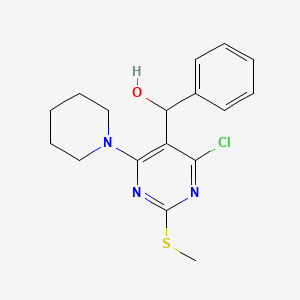
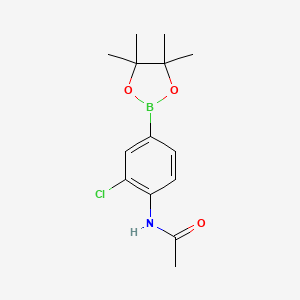

![4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one](/img/structure/B12338175.png)
![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B12338182.png)
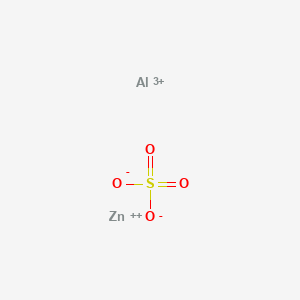
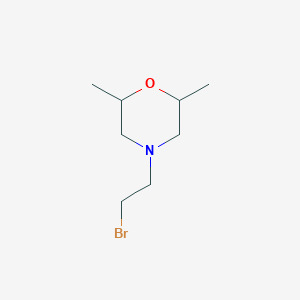
![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)
